molecular formula C90H137N29O22S B149976 Substance P, biotin-nte-arg(3)- CAS No. 137084-95-8

Substance P, biotin-nte-arg(3)-

Cat. No. B149976
M. Wt: 2009.3 g/mol
InChI Key: PFCMPWQJTZIJTL-MYECVGNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substance P is a neuropeptide that is involved in the regulation of pain sensation, stress responses, and inflammation. It is a member of the tachykinin family of peptides and is found in both the central and peripheral nervous systems. Biotin-nte-arg(3)- is a synthetic derivative of Substance P that has been used in scientific research as a tool to study the biological effects of Substance P.

Mechanism Of Action

Biotin-nte-arg(3)- acts as an agonist for the Substance P receptor, which is a G protein-coupled receptor. When biotin-nte-arg(3)- binds to the receptor, it activates a signaling cascade that leads to the release of intracellular calcium ions and the activation of downstream effector molecules.

Biochemical And Physiological Effects

The effects of biotin-nte-arg(3)- on biochemical and physiological processes are similar to those of Substance P. It has been shown to modulate pain sensation, inflammation, and stress responses. It has also been implicated in the regulation of immune function, cardiovascular function, and gastrointestinal function.

Advantages And Limitations For Lab Experiments

One advantage of using biotin-nte-arg(3)- in lab experiments is that it is a synthetic derivative of Substance P, which allows for more precise control over the experimental conditions. Additionally, biotin-nte-arg(3)- can be conjugated to other molecules, such as fluorescent dyes or nanoparticles, to enable imaging or targeted delivery. However, one limitation of using biotin-nte-arg(3)- is that it may not fully recapitulate the effects of endogenous Substance P in vivo.

Future Directions

There are several future directions for research involving biotin-nte-arg(3)-. One area of interest is the development of biotin-nte-arg(3)- conjugates for targeted drug delivery. Another area of interest is the investigation of the effects of biotin-nte-arg(3)- on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, biotin-nte-arg(3)- may be used as a tool to study the role of Substance P in cancer progression and metastasis.

Synthesis Methods

Biotin-nte-arg(3)- is synthesized using solid-phase peptide synthesis. The process involves coupling protected amino acids onto a solid support, which is then cleaved to release the peptide. The biotin and nte-arg(3) groups are added during the synthesis process.

Scientific Research Applications

Biotin-nte-arg(3)- has been used in a variety of scientific research applications, including the study of pain sensation, inflammation, and stress responses. It has been used to investigate the effects of Substance P on cellular signaling pathways, gene expression, and protein synthesis.

properties

CAS RN

137084-95-8

Product Name

Substance P, biotin-nte-arg(3)-

Molecular Formula

C90H137N29O22S

Molecular Weight

2009.3 g/mol

IUPAC Name

(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1

InChI Key

PFCMPWQJTZIJTL-MYECVGNHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

sequence

KYGGGGGGRPRPQQFFGLM

synonyms

iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide
biotin-NTE-3-Arg-substance P
substance P, biotin-NTE-Arg(3)-
substance P, biotin-NTE-arginine(3)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.